molecular formula C21H24N2O2 B268504 4-isopropyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

4-isopropyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Cat. No. B268504
M. Wt: 336.4 g/mol
InChI Key: HOWYWGLZULNODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as IPrCpB, is a chemical compound that has been of great interest in scientific research due to its potential therapeutic uses. This compound has been synthesized and studied extensively in recent years, and its mechanism of action and physiological effects have been investigated in various laboratory experiments. In

Mechanism of Action

The mechanism of action of 4-isopropyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is not fully understood, but it is thought to involve the modulation of the endocannabinoid system. This system plays a key role in pain sensation, mood, and addiction, and 4-isopropyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide may act on this system to produce its therapeutic effects.
Biochemical and Physiological Effects:
4-isopropyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects in laboratory experiments. These effects include the modulation of neurotransmitter release, the reduction of inflammation, and the inhibition of neuronal excitability. These effects may contribute to the compound's potential therapeutic uses.

Advantages and Limitations for Lab Experiments

One advantage of using 4-isopropyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide in laboratory experiments is its high purity and stability. This allows for accurate and reproducible results in experiments. However, one limitation is that the compound is relatively expensive and may not be readily available in all laboratories.

Future Directions

There are several potential future directions for research on 4-isopropyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide. One direction is to further investigate its potential therapeutic uses in the treatment of neuropathic pain and addiction. Another direction is to explore its effects on other physiological systems, such as the immune system. Additionally, further studies are needed to fully understand the compound's mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 4-isopropyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the reaction of 4-(1-pyrrolidinylcarbonyl)phenylboronic acid with 4-isopropylbenzoyl chloride in the presence of a base catalyst. This reaction results in the formation of 4-isopropyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide as a white solid with a high yield. The purity of the compound can be further improved through recrystallization.

Scientific Research Applications

4-isopropyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been studied for its potential therapeutic uses in various scientific research applications. One such application is its use as a potential treatment for neuropathic pain. Studies have shown that 4-isopropyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide can reduce pain sensitivity in animal models of neuropathic pain, and it may have fewer side effects than currently available treatments.
Another potential application of 4-isopropyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is in the treatment of drug addiction. Studies have shown that 4-isopropyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide can reduce drug-seeking behavior in animal models of addiction, and it may be a promising candidate for the development of new addiction treatments.

properties

Product Name

4-isopropyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

4-propan-2-yl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C21H24N2O2/c1-15(2)16-5-7-17(8-6-16)20(24)22-19-11-9-18(10-12-19)21(25)23-13-3-4-14-23/h5-12,15H,3-4,13-14H2,1-2H3,(H,22,24)

InChI Key

HOWYWGLZULNODO-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3

Origin of Product

United States

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